Phostriecin free acid
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Overview
Description
Phostriecin free acid is a natural product known for its potent biological activities, particularly as an inhibitor of protein phosphatase 2A (PP2A). It is a phosphate monoester and has been studied extensively for its antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of phostriecin free acid involves multiple steps, including the formation of the phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail. The synthesis begins with the preparation of key intermediates, followed by their assembly under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .
Chemical Reactions Analysis
Types of Reactions
Phostriecin free acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Phostriecin free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphate monoesters and their reactivity.
Biology: It serves as a tool for investigating the role of protein phosphatases in cellular processes.
Medicine: Its potent antitumor activity makes it a candidate for cancer research and potential therapeutic development.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mechanism of Action
Phostriecin free acid exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s unique structure, including the phosphate monoester and the α,β-unsaturated lactone, is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Sultriecin: A structurally related compound that lacks the phosphate monoester, making it less active as a PP2A inhibitor.
Okadaic Acid: Another potent PP2A inhibitor but with a different structural framework.
Cantharidin: A natural product with similar biological activity but distinct chemical structure .
Uniqueness
Phostriecin free acid is unique due to its specific combination of functional groups, which confer high selectivity and potency as a PP2A inhibitor. Its structure-activity relationship has been extensively studied, highlighting the importance of the phosphate monoester and the unsaturated lactone for its biological activity .
Properties
CAS No. |
1213827-23-6 |
---|---|
Molecular Formula |
C23H35O8P |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H35O8P/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LVMADDXZVOMHTH-AMXMUAFGSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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